2-(Dichloromethyl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2-(dichloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H |
InChI Key |
ZPYQXWRJQZRBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dichloromethyl Quinoxaline and Analogous Structures
Established Synthetic Pathways to Quinoxaline (B1680401) Derivatives
The construction of the fundamental quinoxaline scaffold is well-documented, with several reliable methods at the disposal of synthetic chemists.
The most traditional and widely employed method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This acid-catalyzed reaction is robust, straightforward, and allows for a wide variety of substituents on both precursor molecules, leading to a diverse library of quinoxaline derivatives. researchgate.net The reaction typically proceeds by initial formation of a dihydropyrazine intermediate, which then spontaneously aromatizes to the stable quinoxaline ring system.
Historically, this reaction required strong acids and high temperatures. nih.govnih.gov However, numerous catalysts have been developed to facilitate this transformation under milder conditions, including silica nanoparticles, rsc.org iodine, encyclopedia.pub and various metal chlorides. researchgate.net
Table 1: Examples of Catalysts Used in Condensation Reactions for Quinoxaline Synthesis
| Catalyst | Reactants | Conditions | Yield |
| Silica Nanoparticles | o-Phenylenediamines, 1,2-Diketones | Solvent-free, Room Temperature | High |
| Alumina-Supported Heteropolyoxometalates | o-Phenylenediamine (B120857), Benzil | Toluene, Room Temperature | 92% |
| Zinc Triflate | o-Phenylenediamine, α-Diketones | Acetonitrile, Room Temperature | up to 90% |
| Pyridine | 1,2-Diaminobenzene, Phenacyl Bromide | THF, Room Temperature | Good |
This table presents a selection of catalytic systems for the condensation synthesis of quinoxalines, illustrating the trend towards milder and more efficient reaction conditions.
Oxidative cyclization methods provide an alternative route to quinoxalines, often starting from more readily available precursors than 1,2-dicarbonyl compounds. These strategies involve the formation of the heterocyclic ring coupled with an oxidation step. A common approach is the reaction of o-phenylenediamines with α-hydroxy ketones, where an oxidant is required to facilitate the final aromatization step. nih.gov
Recent advancements have focused on transition-metal-free oxidative cyclizations. For instance, α-halo ketones can react with o-phenylenediamines in water at elevated temperatures without the need for any catalyst to afford quinoxalines in good yields. nih.gov Another strategy employs iodine as a catalyst and dimethyl sulfoxide (DMSO) as both the solvent and oxidant for the reaction between o-phenylenediamines and α-hydroxy ketones. nih.gov Electrochemical methods have also emerged as a powerful tool, enabling the synthesis of quinoxalines through oxidative dehydrogenative cyclization of aryl alkyl ketones and o-phenylenediamines, avoiding the need for chemical oxidants. thieme-connect.com
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinoxalines are no exception. rsc.org These methods offer high efficiency and selectivity, often under mild conditions. Catalysts based on copper, nickel, molybdenum, and cobalt have been successfully employed. uned.esorganic-chemistry.org For example, copper-catalyzed protocols can be used for the one-pot, three-component synthesis of quinoxalines from 2-iodoanilines, arylacetaldehydes, and sodium azide. organic-chemistry.org Nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol and diamines provides another efficient route. organic-chemistry.org Transition metal-doped carbon aerogels have also been explored as heterogeneous catalysts, demonstrating high activity and selectivity in the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. uned.es
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for quinoxaline synthesis. ijirt.orgekb.eg These approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. benthamdirect.com Key strategies include the use of water as a green solvent, nih.gov employing recyclable catalysts like silica-supported dodecatungstophosphoric acid, researchgate.net and utilizing energy-efficient techniques such as microwave and ultrasonic irradiation. nih.govudayton.eduresearchgate.net Solvent-free reactions, catalyzed by solid-supported reagents or conducted under microwave irradiation, represent a particularly attractive green methodology, often leading to high yields in very short reaction times. rsc.orgudayton.edu
Table 2: Comparison of Green Synthesis Techniques for Quinoxalines
| Technique | Key Features | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, solvent-free options | Drastically reduced reaction times (minutes), high yields, cleaner reactions |
| Ultrasonic Irradiation | Acoustic cavitation | Milder conditions, improved yields |
| Aqueous Medium | Water as solvent | Environmentally benign, low cost, safe |
| Recyclable Catalysts | Heterogeneous catalysts (e.g., supported on silica, alumina) | Easy separation and reuse, reduced waste |
This table summarizes several green chemistry approaches applied to quinoxaline synthesis, highlighting their respective advantages over traditional methods.
Approaches to Dichloromethyl-Functionalized Quinoxalines
The synthesis of the specific target molecule, 2-(dichloromethyl)quinoxaline, requires methods to introduce a dichlorinated methyl group onto the quinoxaline core. This can be achieved either by functionalizing a pre-formed quinoxaline ring or by constructing the ring using a precursor that already contains the dichloromethyl moiety.
Direct halogenation of a methyl group at the 2-position of a quinoxaline ring is a plausible and direct synthetic route. Halogenation reactions involve the replacement of hydrogen atoms with halogen atoms (in this case, chlorine). mt.com Such reactions on alkyl side chains of aromatic heterocycles typically proceed via a free-radical mechanism, often initiated by UV light or a radical initiator.
The synthesis would likely start from 2-methylquinoxaline, which can be prepared via the condensation of o-phenylenediamine with 2-oxopropionaldehyde. sapub.org The subsequent chlorination of the methyl group would need to be carefully controlled to achieve dichlorination without proceeding to the trichloromethyl derivative. Reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide are commonly used for such transformations. The stoichiometry of the chlorinating agent and the reaction conditions (temperature, reaction time) would be critical parameters to optimize for the selective formation of this compound.
Another potential pathway involves the vicarious nucleophilic substitution (VNS) of hydrogen on the quinoxaline N-oxide ring, which enhances the electrophilicity of the heterocycle, followed by subsequent chemical modifications to generate the dichloromethyl group. rsc.org While direct introduction of a dichloromethyl carbanion is challenging, a related functional group could be introduced and then converted to the desired moiety.
Synthesis via Chloroquinoxaline Precursors and Subsequent Functionalization
The synthesis of this compound can be strategically approached by utilizing 2-chloroquinoxaline (B48734) as a starting material. This precursor is readily synthesized by treating quinoxalin-2-one with phosphorus oxychloride (POCl₃) prepchem.com. The chlorine atom at the C-2 position of the quinoxaline ring is activated towards nucleophilic substitution, making it a versatile handle for introducing various functional groups. rasayanjournal.co.inresearchgate.netrsc.org
While a direct conversion from 2-chloroquinoxaline to this compound is not prominently documented, a logical and feasible synthetic route involves a two-step process: methylation followed by dichlorination.
Methylation of 2-Chloroquinoxaline : The first step would involve the substitution of the chlorine atom with a methyl group to form 2-methylquinoxaline. This can be achieved through various cross-coupling reactions, which are standard procedures for functionalizing aryl halides.
Dichlorination of 2-Methylquinoxaline : The subsequent step is the dichlorination of the methyl group at the 2-position. This transformation is analogous to the synthesis of 2-(dibromomethyl)quinoxaline (B12806211) from 2-methylquinoxaline, which has been previously described. researchgate.netsemanticscholar.org This type of reaction typically proceeds via a free-radical halogenation mechanism at the benzylic position.
The specific conditions for the dichlorination step would involve a chlorinating agent, such as N-chlorosuccinimide (NCS), and a radical initiator, like benzoyl peroxide or AIBN, in a suitable inert solvent under thermal or photochemical conditions.
| Step | Reactant | Transformation | Product | Typical Reagents & Conditions |
|---|---|---|---|---|
| 1 | 2-Chloroquinoxaline | Methylation (Cross-Coupling) | 2-Methylquinoxaline | Methylating agent (e.g., CH₃B(OH)₂, (CH₃)₃Al), Transition-metal catalyst (e.g., Pd complex), Base, Solvent. |
| 2 | 2-Methylquinoxaline | Radical Dichlorination | This compound | N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide), Solvent (e.g., CCl₄), Heat/Light. |
Regioselective Functionalization Methodologies
Regioselective functionalization is crucial for the synthesis of specifically substituted quinoxalines like this compound. The inherent electronic properties of the quinoxaline ring, combined with various synthetic strategies, allow for precise modification at desired positions.
The pyrazine (B50134) ring of the quinoxaline nucleus is electron-deficient, making the C-2 and C-3 positions susceptible to nucleophilic attack. This is exemplified by the reactivity of 2-chloroquinoxaline in aromatic nucleophilic substitution (SNAr) reactions, where the chloride is readily displaced by nucleophiles. rsc.org
Modern synthetic methods have enabled the direct C-H functionalization of the quinoxaline scaffold, offering an atom-economical approach to derive new structures. mdpi.comnih.gov Transition metal catalysis, in particular, has been employed to achieve regioselective C-H activation. mdpi.comnih.gov The selectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. For instance, the formation of a stable five-membered metallocyclic intermediate can promote regioselective ortho C-H activation. thieme-connect.de
Specific methodologies for regioselective functionalization relevant to the synthesis of 2-substituted quinoxalines include:
Functionalization via N-Oxide Derivatives : The introduction of an N-oxide group on the quinoxaline ring can direct functionalization to the C-2 position. This strategy has been used in palladium-catalyzed C-2 arylation reactions. mdpi.com
Vicarious Nucleophilic Substitution (VNS) : The VNS reaction allows for the introduction of substituents onto the electron-deficient quinoxaline ring. Quinoxaline N-oxides, in particular, are good substrates for VNS reactions, enabling the synthesis of various derivatives containing cyanoalkyl, sulfonylalkyl, or benzyl groups. rsc.org
Side-Chain Functionalization : As seen in the synthesis of 2-(dihalomethyl)quinoxaline, regioselectivity can also be achieved by functionalizing a pre-existing substituent. researchgate.netsemanticscholar.org The benzylic methyl group in 2-methylquinoxaline is selectively halogenated under free-radical conditions without affecting the aromatic rings, demonstrating high regioselectivity on a side chain. researchgate.netsemanticscholar.org
| Methodology | Principle | Target Position | Example Application |
|---|---|---|---|
| SNAr Reaction | Nucleophilic displacement of a leaving group (e.g., Cl⁻) on an electron-deficient ring. | C-2 (or C-3) | Reaction of 2-chloroquinoxaline with various nucleophiles. rasayanjournal.co.in |
| Directed C-H Activation | Use of a directing group (e.g., N-oxide) to guide a metal catalyst to a specific C-H bond. | C-2 | Palladium-catalyzed C-2 arylation of quinoline-N-oxide. mdpi.com |
| Radical Side-Chain Halogenation | Selective halogenation of an alkyl side chain at the benzylic position. | Side chain at C-2 | Synthesis of 2-(dibromomethyl)quinoxaline from 2-methylquinoxaline. researchgate.netsemanticscholar.org |
| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic substitution of hydrogen on an electron-deficient ring using a carbanion with a leaving group. | Various | Functionalization of quinoxaline N-oxide with nitrile carbanions. rsc.org |
Reactivity and Transformational Chemistry of 2 Dichloromethyl Quinoxaline
Nucleophilic Substitution Reactions at the Dichloromethyl Moiety
The two chlorine atoms of the dichloromethyl group are excellent leaving groups, making this position highly susceptible to nucleophilic attack. This reactivity provides a straightforward route to a variety of derivatives.
One of the most fundamental transformations is the hydrolysis of the dichloromethyl group to afford quinoxaline-2-carboxaldehyde. This reaction typically proceeds under acidic or basic conditions, where the dichloromethyl group is converted to a geminal diol, which then readily loses water to form the stable aldehyde. This aldehyde is a crucial intermediate for the synthesis of more complex molecules, including hydrazones that can undergo intramolecular cyclization to form fused pyrazolo[3,4-b]quinoxalines. rsc.org
Beyond simple hydrolysis, the chlorine atoms can be displaced by a variety of other nucleophiles. For instance, reaction with alkoxides, such as sodium methoxide, leads to the formation of the corresponding acetals, for example, 2-(dimethoxymethyl)quinoxaline. The formation of 2-(dimethoxymethyl)quinoxaline 1,4-dioxide has been reported as part of a synthetic route, highlighting the stability of the acetal functionality under certain reaction conditions. nih.gov Similarly, amines and thiols can react to form aminals and dithioacetals, respectively, further expanding the synthetic utility of this starting material.
The reaction with amines, such as piperidine, can also lead to substitution at the dichloromethyl group, although competitive substitution on the quinoxaline (B1680401) ring can occur if other leaving groups are present. chim.itmdpi.com
| Nucleophile | Reagent Example | Product Type |
| Water | H₂O (acid or base) | Aldehyde |
| Alcohol | Sodium Methoxide | Acetal |
| Amine | Piperidine | Aminal |
| Thiol | Sodium Thiolate | Dithioacetal |
Table 1: Examples of Nucleophilic Substitution Reactions at the Dichloromethyl Moiety.
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
While direct cross-coupling reactions involving the C-Cl bonds of the dichloromethyl group are not commonly reported, this versatile scaffold can be readily modified to participate in a wide array of powerful C-C and C-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the dichloromethyl group itself is not a typical substrate for these reactions, the quinoxaline ring can be halogenated to enable such transformations. For instance, a 2-(dichloromethyl)-X-chloroquinoxaline derivative (where X is a position on the benzene (B151609) ring) could undergo selective cross-coupling at the more reactive C-Cl bond on the pyrazine (B50134) ring or at the chloro-substituent on the benzene ring.
Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. A hypothetical 6-chloro-2-(dichloromethyl)quinoxaline could be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks at the 6-position. The selectivity of such reactions on dihaloquinoxalines is often controlled by electronic and steric factors. researchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A chloro-substituted 2-(dichloromethyl)quinoxaline could be subjected to Heck coupling to introduce alkenyl substituents. Studies on 2,3-dichloroquinoxaline (B139996) have shown that such reactions are feasible and the product distribution can be influenced by reaction conditions like temperature. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. A halogenated this compound could be alkynylated via the Sonogashira reaction, providing access to precursors for more complex heterocyclic systems. irantypist.comorganic-chemistry.org
Stille Coupling: The Stille reaction utilizes organotin compounds to couple with organic halides. This method offers a broad scope for introducing various organic fragments onto a halogenated quinoxaline core. wikipedia.orgrsc.org
| Coupling Reaction | Coupling Partners | Catalyst System (Typical) |
| Suzuki | Aryl/Vinyl Boronic Acid + Aryl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Heck | Alkene + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)₂), Base |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base |
| Stille | Organostannane + Aryl Halide | Pd catalyst (e.g., Pd(PPh₃)₄) |
Table 2: Overview of Cross-Coupling Reactions Applicable to Halogenated this compound Derivatives.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. The quinoxaline nucleus is a viable substrate for such transformations. The nitrogen atom at the 1-position can act as a directing group, facilitating regioselective C-H activation at the ortho-position of a substituent at the 2-position, or at the C8 position of the quinoxaline ring itself. rsc.org
While specific examples starting from this compound are not extensively documented, the principles of C-H activation on the quinoxaline core are well-established. For instance, the C3-position of quinoxalin-2(1H)-ones, a related class of compounds, is readily functionalized through various C-H activation protocols. nih.govchim.itmdpi.comfrontiersin.orgacs.org It is conceivable that similar strategies could be applied to this compound, allowing for the introduction of alkyl, aryl, or other functional groups directly onto the quinoxaline ring system.
Oxidative and Reductive Transformations of the Quinoxaline Framework
The quinoxaline ring system can undergo both oxidative and reductive transformations, providing further avenues for derivatization.
Oxidation: The nitrogen atoms in the pyrazine ring of quinoxaline can be oxidized to form N-oxides. The use of oxidizing agents like peracids can lead to the formation of quinoxaline-1-oxide or quinoxaline-1,4-dioxide derivatives. These N-oxides exhibit altered electronic properties and can be used in further synthetic manipulations. For example, the synthesis of 2-(dimethoxymethyl)quinoxaline 1,4-dioxide has been reported. nih.gov Stronger oxidizing agents, such as alkaline potassium permanganate, can lead to the cleavage of the benzene ring, yielding pyrazine-2,3-dicarboxylic acid. pharmacophorejournal.com
Reduction: The pyrazine ring of quinoxaline can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of 1,2,3,4-tetrahydroquinoxaline derivatives. The choice of catalyst and reaction conditions can influence the extent of reduction. Such transformations are valuable for altering the electronic and steric properties of the molecule and for the synthesis of saturated heterocyclic systems. Iron-catalyzed transfer hydrogenation has been employed in the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, demonstrating a reductive pathway in the formation of the quinoxaline core. nih.gov
Cyclization and Annulation Reactions Involving Dichloromethyl Quinoxalines
The this compound moiety can serve as a key building block in the synthesis of fused polycyclic heterocyclic systems through cyclization and annulation reactions.
A prominent example involves the conversion of this compound to quinoxaline-2-carboxaldehyde. The resulting aldehyde can then be condensed with various binucleophiles to construct new rings. For instance, reaction with hydrazines forms hydrazones which can undergo intramolecular cyclization to afford pyrazolo[3,4-b]quinoxalines. rsc.org
Furthermore, the dichloromethyl group itself can participate in cyclization reactions. For example, it can react with dinucleophiles in a [1+4] or [1+5] manner to form new five- or six-membered rings fused to the quinoxaline core. While specific examples for this compound are scarce in the literature, the analogous reactivity of 2-chloro-3-(chloromethyl)quinolines in domino Sonogashira coupling followed by dimerization highlights the potential for such cyclization strategies. irantypist.com Palladium-catalyzed reductive annulation of catechols and nitroarylamines represents another strategy for the direct synthesis of novel quinoxaline derivatives. rsc.org
The development of novel annulation strategies involving 2-alkylquinoxalines to form pyrrolo[1,2-a]quinoxalines further underscores the potential for developing cyclization reactions starting from this compound, likely after an initial transformation of the dichloromethyl group. dntb.gov.ua
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms in Quinoxaline (B1680401) Synthesis and Modification
The synthesis of the quinoxaline scaffold is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The modification of the formed quinoxaline ring can then be performed through various organic reactions to introduce functional groups like the dichloromethyl moiety.
Radical Pathways in Dichloromethylation Processes
While specific studies detailing the radical dichloromethylation of a quinoxaline precursor are not extensively documented in the reviewed literature, the process can be understood through established principles of free-radical halogenation. The dichloromethyl group is typically introduced by the substitution of hydrogens on a methyl group. For a precursor such as 2-methylquinoxaline, a plausible pathway would involve a free-radical chain mechanism. Such mechanisms are fundamental in organic chemistry for the functionalization of alkyl side chains on aromatic rings.
This proposed mechanism would proceed in three main stages:
Initiation: The reaction would begin with the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide) upon exposure to heat or UV light, generating free radicals. These radicals then abstract a hydrogen atom from a reagent like chloroform (CHCl₃) or use a reagent like sulfuryl chloride (SO₂Cl₂) to generate the chlorine radicals necessary for propagation.
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methylquinoxaline, forming a resonance-stabilized quinoxalin-2-ylmethyl radical. This radical then reacts with a chlorine source (e.g., Cl₂ or SO₂Cl₂) to form 2-(chloromethyl)quinoxaline and a new chlorine radical. This process would repeat to yield 2-(dichloromethyl)quinoxaline.
Termination: The reaction ceases when radicals combine to form stable, non-radical species.
Radical reactions are also implicated in other functionalizations of the quinoxaline ring system. For instance, visible-light-mediated Minisci-type reactions for the C-H arylation of quinoxalin-2(1H)-ones proceed via radical intermediates, where an aryl radical attacks the electron-deficient quinoxalinone ring rsc.org. This highlights the susceptibility of the quinoxaline system to radical-based transformations.
Catalytic Cycle Analysis in Metal-Mediated Transformations
Transition metal-catalyzed cross-coupling reactions are powerful tools for the modification of halo-heterocycles, including chloroquinoxalines nih.gov. While transformations specifically starting from this compound are not detailed, the well-established mechanisms for related 2-chloroquinoxalines provide a clear model for how such compounds can be functionalized. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly prevalent nih.gov.
A generalized catalytic cycle for a palladium-catalyzed Suzuki coupling of a 2-chloroquinoxaline (B48734) with a boronic acid typically involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 2-chloroquinoxaline substrate, forming a Pd(II) intermediate.
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This catalytic cycle is a cornerstone of modern organic synthesis and is crucial for building molecular complexity on heterocyclic scaffolds nih.govrsc.org. Similar catalytic cycles involving rhodium and ruthenium have been proposed for the ortho C-H amination of 2-phenylquinoxalines, proceeding through a five-membered metallacycle intermediate thieme-connect.de.
Theoretical and Computational Chemistry Studies on this compound
Theoretical and computational methods are indispensable for predicting the properties and reactivity of molecules. While computational studies specifically targeting this compound are sparse, research on analogous quinoxaline derivatives demonstrates the power of these techniques.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. Such calculations provide insights into frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and electronic properties nih.govsciensage.info.
For example, DFT calculations performed on 11-Chloro-12-(Methylsulfanyl) Quinoxaline using the B3LYP functional and 6-311G(d,p) basis set have been used to determine its electronic properties in different media sciensage.info. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO energy gap (Eg) is an indicator of the molecule's kinetic stability and chemical reactivity sciensage.infosapub.org. A smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of 11-Chloro-12-(Methylsulfanyl) Quinoxaline in a Vacuum (Illustrative Example) (Data sourced from a study on a related quinoxaline derivative to demonstrate the application of DFT) sciensage.info
| Parameter | Value (eV) |
| HOMO Energy | -6.8335 |
| LUMO Energy | -0.6177 |
| Energy Gap (Eg) | 6.2158 |
These calculations help elucidate how structural modifications, such as the introduction of electron-withdrawing or donating groups, influence the electronic landscape of the quinoxaline ring system nih.gov.
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. Molecular docking, a key modeling approach, is frequently used to predict the binding orientation and affinity of a small molecule to a protein target. This is particularly relevant in drug discovery, where many quinoxaline derivatives have been investigated as potential therapeutic agents nih.gov. For instance, novel quinoxaline derivatives have been synthesized and studied as inhibitors of c-Met kinase, a receptor implicated in cancer, with docking used to predict their binding conformations within the active site nih.gov.
Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of a molecule or a molecule-protein complex over time. MD simulations can be used to assess the stability of ligand-protein interactions and conformational changes that occur upon binding, offering a more detailed picture than static docking models.
Prediction of Spectroscopic Parameters and Reactivity Indices
DFT calculations are also highly effective for predicting spectroscopic data and various reactivity indices. Theoretical vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and NMR chemical shifts can be calculated and correlated with experimental results to confirm molecular structures scispace.comiiste.org. For example, time-dependent DFT (TD-DFT) is employed to predict electronic transition energies and oscillator strengths, which correspond to UV-Vis absorption maxima sciensage.info.
Furthermore, conceptual DFT provides a framework for calculating global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These indices are derived from the energies of the frontier molecular orbitals. A study on quinoxalinones and benzoxazinones utilized DFT to calculate such parameters to investigate their properties, including potential as corrosion inhibitors scispace.com.
Table 2: Calculated Global Reactivity Descriptors of 11-Chloro-12-(Methylsulfanyl) Quinoxaline (Illustrative Example) (Data derived from HOMO/LUMO energies presented in a study on a related quinoxaline derivative) sciensage.info
| Reactivity Index | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.8335 |
| Electron Affinity (A) | -ELUMO | 0.6177 |
| Chemical Hardness (η) | (I - A) / 2 | 3.1079 |
| Electronegativity (χ) | (I + A) / 2 | 3.7256 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.2323 |
These reactivity indices provide a quantitative basis for comparing the chemical behavior of different molecules within a class, aiding in the prediction of their interactions and reaction pathways sciensage.infosapub.org.
Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(Dichloromethyl)quinoxaline, ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy : The proton NMR spectrum would confirm the arrangement of protons on the quinoxaline (B1680401) core and the dichloromethyl side chain.
Quinoxaline Ring Protons : The four protons on the benzo- part of the quinoxaline ring would typically appear in the aromatic region (downfield, ~7.5-8.5 ppm). Their splitting patterns (e.g., doublets, triplets, or multiplets) would reveal their coupling relationships and confirm their positions (H-5, H-6, H-7, H-8).
C-3 Proton : The proton at the 3-position of the quinoxaline ring (H-3) would likely appear as a singlet, also in the aromatic region, providing a key marker for the substitution pattern.
Dichloromethyl Proton : A single proton on the dichloromethyl group (-CHCl₂) would be expected to produce a singlet further upfield. Its chemical shift would be significantly influenced by the two adjacent chlorine atoms and the quinoxaline ring.
¹³C NMR Spectroscopy : The carbon NMR spectrum would identify all unique carbon environments within the molecule.
Quinoxaline Ring Carbons : The eight carbon atoms of the quinoxaline ring system would produce distinct signals. The chemical shifts of C-2 and C-3 would be particularly informative regarding the substituent's electronic effects.
Dichloromethyl Carbon : The carbon of the -CHCl₂ group would have a characteristic chemical shift, influenced by the strong deshielding effect of the two chlorine atoms.
Although specific data for this compound is unavailable, data for related compounds like 2,3-dichloroquinoxaline (B139996) provides context for the expected chemical shifts of the quinoxaline core carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from analogous structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CHCl₂ | Singlet | ~60-75 |
| C-3 | Singlet | ~140-150 |
| C-5/C-8 | Multiplet | ~128-132 |
| C-6/C-7 | Multiplet | ~129-131 |
Vibrational Spectroscopy: Infrared and Raman Techniques
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:
Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.
C=N and C=C stretching : Associated with the quinoxaline ring, appearing in the 1500-1650 cm⁻¹ region.
C-Cl stretching : Strong absorptions corresponding to the dichloromethyl group would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic C-H bending : Out-of-plane bends in the 700-900 cm⁻¹ region can give clues about the substitution pattern on the benzene (B151609) ring.
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system. The symmetric vibrations of the quinoxaline ring would be expected to give strong Raman signals. Characterization of quinoxalinone-based compounds has been performed using Raman spectroscopy, demonstrating its utility in analyzing conjugation effects within the molecular framework.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.
Molecular Ion Peak (M⁺) : The mass spectrum would show a molecular ion peak corresponding to the exact mass of the this compound molecule. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2, M+4) because of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Pattern : The fragmentation of the molecular ion under electron impact would likely involve the loss of chlorine atoms or the entire dichloromethyl side chain. Common fragmentation pathways for chlorinated compounds include the sequential loss of Cl radicals (·Cl) or HCl. The stability of the resulting quinoxaline cation would make the loss of the ·CHCl₂ radical a plausible major fragmentation pathway.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: Based on theoretical calculations of isotopic patterns for C₉H₆Cl₂N₂.)
| Ion | Predicted m/z | Predicted Relative Intensity |
|---|---|---|
| [M]⁺ (²³⁵Cl) | 212.0 | 100% |
| [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | 214.0 | ~65% |
| [M+4]⁺ (²³⁷Cl) | 216.0 | ~10% |
| [M-Cl]⁺ | 177.0 | Varies |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. If suitable crystals of this compound could be grown, this technique would provide a wealth of information, including:
Molecular Geometry : Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Crystal Packing : Details on how the molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as π-π stacking of the quinoxaline rings.
Unit Cell Parameters : The dimensions and angles of the unit cell and the space group symmetry.
While the crystal structure for this compound has not been reported, studies on similar molecules like 2-chloroquinoxaline (B48734) have shown that weak intermolecular interactions can dictate the supramolecular assembly in the solid state. The analysis of such structures is crucial for understanding the material's bulk properties.
Advanced Applications in Organic Synthesis
2-(Dichloromethyl)quinoxaline as a Versatile Synthetic Building Block
The synthetic utility of this compound is primarily derived from the reactivity of the dichloromethyl (-CHCl₂) moiety. This group can be readily converted into other functional groups, most notably the formyl group (-CHO), creating Quinoxaline-2-carbaldehyde (B121957), a key intermediate for further elaboration. The transformation is typically achieved through hydrolysis under acidic conditions.
Beyond its role as an aldehyde precursor, the dichloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various atoms and molecular fragments. This reactivity enables the synthesis of a wide array of 2-substituted quinoxaline (B1680401) derivatives. For instance, reactions with different nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. The electrophilic nature of the quinoxaline ring system facilitates these substitution reactions. rsc.orgnih.gov
Key transformations highlighting the versatility of this compound include:
Hydrolysis to Aldehyde : Treatment with acid yields Quinoxaline-2-carbaldehyde, a crucial substrate for condensations, oxidations, and reductions. thieme-connect.de
Nucleophilic Substitution : The two chlorine atoms can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to functionalized quinoxalines. sapub.orgnih.gov This process is analogous to the well-studied nucleophilic aromatic substitution (SNAr) reactions of 2-chloroquinoxalines. researchgate.net
Formation of Schiff Bases : The derived Quinoxaline-2-carbaldehyde readily condenses with primary amines to form Schiff bases (imines), which are valuable intermediates for synthesizing more complex heterocyclic systems and ligands for metal complexes. ijfans.org
The following table summarizes some of the key reactions demonstrating the compound's role as a versatile building block.
Table 1: Synthetic Transformations of this compound
| Reactant/Condition | Functional Group Transformation | Product Class | Significance |
|---|---|---|---|
| H₂O / H⁺ | -CHCl₂ → -CHO | Aldehyde (Quinoxaline-2-carbaldehyde) | Precursor for cyclizations, condensations, and MCRs |
| R-NH₂ (Primary Amine) | -CHCl₂ → -CHO → -CH=N-R | Schiff Base (Imine) | Intermediate for heterocycle synthesis, ligand design |
| Hydrazine (H₂N-NH₂) | -CHCl₂ → -CHO → -CH=N-NH₂ | Hydrazone | Precursor for pyrazolo[3,4-b]quinoxalines rsc.org |
| R-OH / Base | -CHCl₂ → -CH(OR)₂ | Acetal | Protected aldehyde, precursor to ethers |
| R-SH / Base | -CHCl₂ → -CH(SR)₂ | Thioacetal | Protected aldehyde, Umpolung reactivity |
Pathways to Complex Quinoxaline Architectures
The ability to generate Quinoxaline-2-carbaldehyde in situ or in a separate step from this compound opens pathways to a variety of fused and complex quinoxaline-containing ring systems. These advanced architectures are of significant interest due to their potential biological activities. unisi.itnih.gov
A prominent example is the synthesis of pyrrolo[1,2-a]quinoxalines . This tricyclic system, known for its diverse pharmacological properties, can be constructed using this compound as a starting point. nih.gov One established synthetic route is the Pictet-Spengler reaction. unisi.it In this pathway, Quinoxaline-2-carbaldehyde (derived from this compound) is condensed with a suitable amine, such as 1-(2-aminophenyl)pyrrole, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation to yield the aromatic pyrrolo[1,2-a]quinoxaline core.
Another important class of complex heterocycles accessible from this building block is pyrazolo[3,4-b]quinoxalines . The synthesis involves the condensation of Quinoxaline-2-carbaldehyde with hydrazines. The resulting hydrazone undergoes intramolecular cyclization to afford the fused pyrazolo-quinoxaline system. rsc.org
The synthesis of these complex architectures often involves a sequence of reactions where the initial transformation of the dichloromethyl group is the key entry point.
Table 2: Synthesis of Fused Quinoxaline Systems
| Target Architecture | Key Intermediate (from this compound) | Key Reaction Type | Reference Moiety |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | Quinoxaline-2-carbaldehyde | Pictet-Spengler Reaction | 1-(2-Aminophenyl)pyrrole unisi.it |
| Pyrazolo[3,4-b]quinoxalines | Quinoxaline-2-carbaldehyde | Condensation-Cyclization | Hydrazine/Substituted Hydrazines rsc.org |
| Indolo[1,2-a]quinoxalines | Quinoxaline-2-carbaldehyde | Pictet-Spengler Reaction | Tryptamine derivatives |
| Thiazolo[4,5-b]quinoxalines | 2-Substituted Quinoxaline | Nucleophilic Substitution/Cyclization | Binucleophiles researchgate.net |
Role in Multi-Component Reactions and Diversification Strategies
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules in a single step. nih.gov this compound, primarily through its conversion to Quinoxaline-2-carbaldehyde, is an excellent substrate for such reactions, enabling the creation of diverse libraries of quinoxaline-based compounds.
The aldehyde functionality is a common component in many named MCRs. For instance, Quinoxaline-2-carbaldehyde can participate in:
Ugi Reaction : A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Utilizing Quinoxaline-2-carbaldehyde in this reaction allows for the direct incorporation of the quinoxaline moiety into complex peptide-like scaffolds.
Strecker Synthesis : A three-component reaction between an aldehyde, an amine, and cyanide to produce α-aminonitriles, which are precursors to amino acids.
Doebner-von Miller Reaction : For the synthesis of quinoline derivatives, where the quinoxaline aldehyde can act as the carbonyl component.
The use of this compound as a stable, crystalline precursor to the aldehyde can be advantageous in library synthesis. It allows for the in situ generation of the more reactive aldehyde, which can then be trapped in a multi-component reaction setup. This strategy facilitates diversity-oriented synthesis, where variations in the other components of the MCR can rapidly generate a large number of structurally distinct and complex quinoxaline derivatives. This approach is highly efficient for exploring chemical space in the search for new bioactive molecules. researchgate.net
The application in MCRs underscores the role of this compound as a key building block for generating molecular diversity, which is a cornerstone of modern medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
